molecular formula C9H10FNO2 B13127779 Ethyl 5-fluoro-4-methylpicolinate

Ethyl 5-fluoro-4-methylpicolinate

Cat. No.: B13127779
M. Wt: 183.18 g/mol
InChI Key: PGXAVSHISXXUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-fluoro-4-methylpicolinate is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . It is supplied for research purposes only and is not intended for diagnostic or therapeutic uses. This compound belongs to the picolinate ester family, a class of structures known to serve as important intermediates and scaffolds in medicinal and synthetic chemistry. Picolinic acid derivatives, in particular, have been extensively investigated as metal-binding pharmacophores (MBPs) for the inhibition of metalloenzymes . A prominent area of research for such compounds is the development of inhibitors for metallo-β-lactamases (MBLs), such as the New Delhi Metallo-β-lactamase (NDM-1), which pose a significant threat to the efficacy of β-lactam antibiotics . The isosteric replacement of carboxylate groups in lead compounds is a common strategy to improve drug-like properties, and ethyl esters can play a role in such synthetic pathways . Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules or as a core structure in the design of novel enzyme inhibitors. As with all compounds of this nature, proper handling procedures should be observed. This product is strictly for Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

ethyl 5-fluoro-4-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H10FNO2/c1-3-13-9(12)8-4-6(2)7(10)5-11-8/h4-5H,3H2,1-2H3

InChI Key

PGXAVSHISXXUMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-4-methylpicolinate typically involves the fluorination of a suitable pyridine precursor. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent .

Industrial Production Methods: For industrial production, the synthesis process is optimized for higher yields and cost-effectiveness. The use of readily available starting materials and efficient reaction conditions is crucial. For example, the preparation of 6-ethyl-5-fluoro-4-chloropyrimidine involves the use of potassium fluoride and thionyl chloride, which can be adapted for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-4-methylpicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO) as a solvent.

    Oxidation: Potassium permanganate or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-4-methylpicolinate involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between Ethyl 5-fluoro-4-methylpicolinate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties
This compound Not Provided C₉H₁₀FNO₂ 183.17 5-F, 4-CH₃, 2-COOEt Higher lipophilicity vs. methyl esters
Mthis compound 148541-72-4 C₈H₈FNO₂ 169.15 5-F, 4-CH₃, 2-COOMe Lower molecular weight, polar ester
Ethyl 5-fluoropyridine-2-carboxylate 148541-70-2 C₈H₈FNO₂ 169.15 5-F, 2-COOEt No methyl group; altered substitution
Ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate 22244-22-0 C₁₁H₁₃NO₃ 207.23 Non-aromatic oxazine system Saturated heterocycle; higher solubility

Key Observations :

  • Ester Group : Ethyl esters generally exhibit higher lipophilicity than methyl esters, favoring membrane permeability in bioactive compounds .
  • Aromatic vs. Saturated Systems: Ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate, a non-aromatic analog, lacks the conjugated pyridine ring, leading to distinct electronic properties and solubility profiles .
Reduction of Nitro Groups

The reduction of nitro compound 7 to aniline 8 using FeCl₃·6H₂O and hydrazine hydrate in ethanol highlights the role of electron-withdrawing substituents (e.g., fluorine) in stabilizing nitro intermediates. This compound’s fluorine atom may similarly stabilize reactive intermediates, though the methyl group could hinder reduction efficiency .

Purity and Commercial Availability

reports purities of 95–98% for structurally related compounds like methyl 4-methoxy-3,5-dimethylpicolinate and NVP-2 , synthesized via recrystallization or column chromatography . This compound likely requires similar purification techniques, though its higher molecular weight may influence crystallization behavior.

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